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molecular formula C7H6BrNO B097419 2-Bromo-1-(pyridin-2-yl)ethanone CAS No. 40086-66-6

2-Bromo-1-(pyridin-2-yl)ethanone

Cat. No. B097419
M. Wt: 200.03 g/mol
InChI Key: DNPMOGQMEOPVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854265

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet is added CHCl3 (200 mL), THF (100 mL), 2-acetyl pyridine (8.57 mL, 76.46 mmol), and pyridinium bromide perbromide (26.85 g, 84.11 mmol). This solution is stirred at ambient temperature for 24 hours. The reaction mixture is washed with aqueous HCl, H2O, brine and dried (MgSO4). The solvent is evaporated in vacuo to afford the title compound which was used immediately in the next step.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.57 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
26.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(=[O:7])[CH3:6].C1C=C[NH+]=CC=1.[Br:20][Br-]Br>C1COCC1>[Br:20][CH2:6][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
8.57 mL
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
pyridinium bromide perbromide
Quantity
26.85 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution is stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with aqueous HCl, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrCC(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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